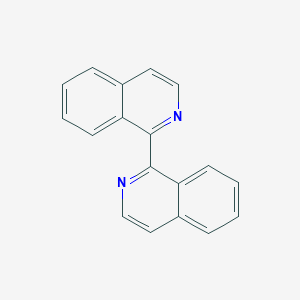

1,1'-Biisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-1-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVRNAUFPUDQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318905 | |

| Record name | 1,1'-Biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17999-93-8 | |

| Record name | NSC338038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Intrigue of 1,1'-Biisoquinoline: A Technical Guide to its Fundamental Properties and Applications

Introduction: A Tale of Twisted Isomers

Within the vast family of heterocyclic diimine ligands, 1,1'-biisoquinoline (biiq) occupies a unique and compelling niche.[1][2][3] While sharing the characteristic N=C–C=N chelating motif with well-known counterparts like 2,2'-bipyridine and 1,10-phenanthroline, this compound distinguishes itself through a remarkable structural feature: atropisomerism.[1][2][3] This phenomenon, arising from hindered rotation around the C1–C1′ single bond, imparts axial chirality to the molecule, resulting in two stable, non-superimposable enantiomers.[1][2] This inherent chirality, coupled with its robust coordination capabilities, has positioned this compound as a ligand of significant interest in the realms of asymmetric catalysis and materials science. This guide provides an in-depth exploration of the core properties of this compound, from its synthesis and structural intricacies to its diverse applications.

Synthesis of this compound and its Derivatives

The preparation of this compound can be achieved through several synthetic strategies, with the most common methods being oxidative dimerization of isoquinolines and the coupling of 1-haloisoquinolines.[1]

Key Synthetic Pathways

-

Oxidative Dimerization: This approach involves the dimerization of isoquinoline in the presence of a strong base and an oxidizing agent. For instance, the reaction of isoquinoline with lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in diethyl ether has been reported to yield this compound in moderate yields.[1]

-

Ullmann Reaction: The classical Ullmann reaction, involving the copper-mediated coupling of 1-bromo-isoquinoline at elevated temperatures, represents one of the earliest reported syntheses of this compound.[1]

-

Coupling of 1-Haloisoquinolines: More contemporary methods often involve the coupling of 1-haloisoquinolines, which can offer improved yields and milder reaction conditions compared to the classical Ullmann reaction.[1]

-

Synthesis of this compound N,N'-dioxides: The corresponding N,N'-dioxides of this compound are readily prepared by the N-oxidation of the parent compound using reagents such as peracetic acid or 3-chloroperbenzoic acid (MCPBA).[1][4] These derivatives have proven to be valuable in enantioselective organic catalysis.[1][5]

Diagram 1: Common Synthetic Routes to this compound

Caption: Key synthetic pathways to this compound and its N,N'-dioxide derivative.

Structural and Physicochemical Properties

The most defining characteristic of this compound is its non-planar structure, a direct consequence of steric hindrance between the hydrogen atoms at the 8 and 8' positions.[1][2] This steric clash forces the two isoquinoline rings to adopt a twisted conformation, leading to the aforementioned atropisomerism.

Atropisomerism and Chirality

The hindered rotation about the C1-C1' bond creates a chiral axis, resulting in the existence of two stable enantiomers, designated as (P) and (M).[1][2] While the parent this compound has a relatively low barrier to racemization in solution, its derivatives, particularly the N,N'-dioxides, exhibit enhanced configurational stability.[1] The resolution of racemic mixtures of this compound derivatives has been successfully achieved using techniques like chiral high-performance liquid chromatography (HPLC).[1][5]

Spectroscopic Properties

The electronic absorption spectrum of this compound in ethanol displays several absorption maxima, reflecting the π-π* transitions within the aromatic system. The reported absorption maxima are at 218, 274, 284, 312, and 324 nm, with corresponding molar absorption coefficients (ε) of 77,900, 7370, 6920, 6480, and 9430 M⁻¹cm⁻¹, respectively.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂ | [6] |

| Molar Mass | 256.3 g/mol | [6] |

| UV-Vis λmax (EtOH) | 218, 274, 284, 312, 324 nm | [1] |

| ε at λmax (EtOH) | 77900, 7370, 6920, 6480, 9430 M⁻¹cm⁻¹ | [1] |

| N2–C1–C1′–N2′ Torsion Angle (in solid state) | ~91° | [4] |

Table 1: Selected Physicochemical Properties of this compound.

Diagram 2: Molecular Structure of this compound

Caption: Chemical structure of this compound highlighting the C1-C1' bond.

Coordination Chemistry

As a bidentate nitrogen donor ligand, this compound readily forms complexes with a variety of metal ions.[1][3] The non-planar nature of the ligand imposes a distorted coordination geometry on the resulting metal complexes. This structural feature can influence the electronic and catalytic properties of the complexes.

The coordination of this compound to a metal center is a fundamental aspect of its application in catalysis. For example, palladium complexes of this compound and its N,N'-dioxide derivative have been shown to be effective catalysts for cross-coupling reactions.[5]

Diagram 3: Coordination of this compound to a Metal Center

Caption: Schematic of a metal (M) coordinated to the bidentate this compound ligand.

Applications in Catalysis and Materials Science

The unique stereochemical and electronic properties of this compound have led to its exploration in several advanced applications.

Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive ligand for asymmetric catalysis.[7] Enantiopure derivatives of this compound have been successfully employed as ligands in various asymmetric carbon-carbon bond-forming reactions.[7] The N,N'-dioxide derivatives, in particular, have shown promise as enantioselective organic catalysts.[1][5] For instance, a palladium chloride complex of this compound N,N'-dioxide has demonstrated catalytic activity in Suzuki cross-coupling and hydroxyarylation reactions.[5]

Organic Light-Emitting Diodes (OLEDs)

Cationic iridium(III) complexes incorporating this compound as a ligand have been investigated for their potential as emitters in organic light-emitting diodes (OLEDs).[1] These complexes can exhibit strong phosphorescence, a desirable property for achieving high efficiency in OLED devices. For example, an iridium(III) complex with two cyclometalating ligands and one this compound ligand has been reported to show strong orange-red emission.[1] The rigid and planar structure of the isoquinoline core, combined with the potential for functionalization, makes this compound derivatives promising building blocks for novel organic semiconductors.[8]

Experimental Protocol: Synthesis of this compound via Ullmann Reaction

This protocol is a representative example of the synthesis of this compound based on the classical Ullmann reaction.

Materials:

-

1-Bromoisoquinoline

-

Copper powder (activated)

-

Sand

-

Anhydrous conditions

Procedure:

-

Activation of Copper Powder: The copper powder should be activated prior to use by washing with a dilute acid, followed by water, ethanol, and then dried under vacuum.

-

Reaction Setup: In a dry reaction vessel, thoroughly mix 1-bromoisoquinoline with an equal weight of activated copper powder and twice the weight of sand.

-

Heating: Heat the mixture in an oil bath to 210-230 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., hot benzene or toluene).

-

Purification: Filter the hot extract to remove the copper and sand. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Conclusion: A Ligand with a Bright Future

This compound stands as a testament to the profound impact of subtle structural modifications on the properties and applications of a molecule. Its inherent chirality, arising from atropisomerism, sets it apart from other heterocyclic diimine ligands and provides a powerful tool for the development of novel asymmetric catalysts. Furthermore, its robust coordination chemistry and promising photophysical properties have opened doors to its use in advanced materials, particularly in the field of organic electronics. As research continues to unravel the full potential of this intriguing molecule, this compound is poised to play an increasingly important role in the advancement of catalysis and materials science.

References

-

Constable, E. C., Hartshorn, R. M., & Housecroft, C. E. (2021). 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. Molecules, 26(6), 1584. [Link]

-

Gao, Q. (2010). Novel 1,1'-bisisoquinolines : synthesis, resolution and application in asymmetric catalysis. Doctoral thesis, Nanyang Technological University, Singapore. [Link]

-

(2025-08-06) Synthesis and catalytic activity of a complex of 1,1´-bis-isoquinoline N,N´-dioxide with PdCl2. ResearchGate. [Link]

-

(2025-08-06) Synthesis and reactions of partially reduced biisoquinolines. ResearchGate. [Link]

-

(2025-10-15) 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Case, F. H. (1952). THE PREPARATION OF 1,1'- AND 3,3'-BIISOQUINOLINE1. The Journal of Organic Chemistry, 17(3), 471–475. [Link]

-

(a) 1,1′-Biisoquinoline N,N'-dioxide; (b) in the solid state,... ResearchGate. [Link]

-

Elliott, M. C., & Kruis, D. (2006). Crystal structures and conformations of two new biisoquinoline derivatives. Journal of Chemical Crystallography, 36(11), 779-785. [Link]

-

(2025-08-06) Novel chiral C 1-1′,2′,3′,4′-tetrahydro-1,1′-bisisoquinolines: synthesis, resolution, and applications in catalytic enantioselective reactions. ResearchGate. [Link]

-

Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Constable, E. C., Hartshorn, R. M., & Housecroft, C. E. (2021). 1,1'-Biisoquinolines-Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. PubMed. [Link]

-

Dai, L., Zhou, Z., Zhang, Y., Ni, C., Zhang, Z., & Zhou, Y. (1987). 1,1′-Bi-isoquinoline: a chiral bidentate N-donor ligand with C2-symmetry; formation of optically active complexes with high chiral recognition. Journal of the Chemical Society, Chemical Communications, (23), 1760. [Link]

-

(2025-08-06) Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

-

Fischer, L., & Strassner, T. (2021). Coinage Metal Complexes of Bis(quinoline‐2‐ylmethyl)phenylphosphine‐Simple Reactions Can Lead to Unprecedented Results. Chemistry–An Open Access Journal, 11(1), e202100224. [Link]

-

(2025-08-10) Organic Light-Emitting Diodes Based on Variously Substituted Pyrazoloquinolines as Emitting Material. ResearchGate. [Link]

-

(2014). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson Education. [Link]

-

Luan, Y., An, J., & Lo, Y. H. (2013). Integration of Organic Light Emitting Diodes and Organic Photodetectors for Lab-on-a-Chip Bio-Detection Systems. Sensors, 13(5), 6321–6338. [Link]

-

Kang, S. K., Woo, J., Lee, S. E., Kim, Y. K., & Yoon, S. S. (2019). Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives. Molecular Crystals and Liquid Crystals, 686(1), 114-123. [Link]

-

Gfeller, N., & Wild, U. P. (1994). Spectroscopic properties of new and convenient standards for measuring fluorescence quantum yields. Journal of the Chemical Society, Faraday Transactions, 90(14), 2099-2103. [Link]

-

Blake, A. J., Hubberstey, P., Quinlan, D. J., Schröder, M., & Smith, R. D. (2001). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, (17), 2549-2558. [Link]

Sources

- 1. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,1'-Biisoquinolines-Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H12N2 | CID 333903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Atropisomerism of 1,1'-Biisoquinoline

Introduction: The Unique Chirality of 1,1'-Biisoquinoline

This compound is a fascinating heterocyclic compound composed of two isoquinoline units linked by a single bond between their C1 and C1' positions. This seemingly simple linkage gives rise to a profound stereochemical phenomenon known as atropisomerism. Unlike point chirality, which originates from a stereogenic center, atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond[1]. In the case of this compound, steric hindrance between the hydrogen atoms at the C8 and C8' positions, as well as the nitrogen lone pairs, forces the two isoquinoline rings to adopt a non-planar, C2-symmetric conformation. This restricted rotation about the C1-C1' bond results in the existence of two stable, non-superimposable mirror-image conformers, or atropisomers. These enantiomers are designated as (P) for plus (clockwise) and (M) for minus (counter-clockwise) based on the helicity of the molecule when viewed down the chiral axis. The unique C2-symmetry and axial chirality of this compound have made it a valuable scaffold for the development of chiral ligands in asymmetric catalysis and as a building block in medicinal chemistry.[2]

Caption: Atropisomers of this compound arising from restricted rotation around the C1-C1' chiral axis.

Structural Dynamics: The Rotational Energy Barrier

The stability of the atropisomers of this compound is determined by the magnitude of the rotational energy barrier around the C1-C1' bond. For atropisomers to be separable at room temperature, this barrier must be sufficiently high, typically with a half-life of racemization of at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ/mol. Computational studies have shed light on the rotational dynamics of the parent this compound. The racemization can occur via two pathways: a syn-periplanar transition state, where the two nitrogen atoms pass each other, or an anti-periplanar transition state, where the C8-H and C8'-H groups pass each other. The anti pathway is significantly favored due to lower steric repulsion.

The rotational barrier is highly sensitive to the nature of substituents on the isoquinoline rings. Electron-donating or -withdrawing groups can influence the electronic properties of the C1-C1' bond, while bulky substituents, particularly at the positions ortho to the inter-ring bond (C8 and C8'), can dramatically increase the rotational barrier due to increased steric hindrance. Conversely, intramolecular hydrogen bonding has been shown to lower the rotational barrier in some biaryl systems by stabilizing the transition state.[3][4]

| Compound | Rotational Energy Barrier (kJ/mol) | Method |

| This compound (anti-pathway) | 41.84 | Computational (MOMM) |

| This compound (syn-pathway) | 163 | Computational (MOMM) |

| Biaryl with intramolecular H-bond | 46.7 | Experimental |

| Biaryl without intramolecular H-bond | >100 | Experimental |

graph "Rotational_Barrier_Factors" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Rotational_Barrier" [label="Rotational Energy Barrier\n(C1-C1' Bond)"]; "Steric_Hindrance" [label="Steric Hindrance\n(e.g., ortho-substituents)"]; "Electronic_Effects" [label="Electronic Effects\n(Substituent donation/withdrawal)"]; "Intramolecular_Interactions" [label="Intramolecular Interactions\n(e.g., Hydrogen Bonding)"]; "Solvent_Effects" [label="Solvent Effects"];

"Rotational_Barrier" -> "Steric_Hindrance" [label="Increases with bulkier groups"]; "Rotational_Barrier" -> "Electronic_Effects" [label="Modulates bond character"]; "Rotational_Barrier" -> "Intramolecular_Interactions" [label="Can stabilize/destabilize transition state"]; "Rotational_Barrier" -> "Solvent_Effects" [label="Influences conformational preference"]; }

Caption: Key factors influencing the rotational energy barrier in this compound and its derivatives.

Methodologies: Synthesis, Resolution, and Characterization

Synthesis of this compound via Ullmann Condensation

The Ullmann reaction provides a classical and reliable method for the synthesis of symmetric biaryls, including this compound, through the copper-mediated coupling of aryl halides.[5]

Experimental Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-bromoisoquinoline (2.08 g, 10 mmol) and activated copper powder (1.91 g, 30 mmol).

-

Reaction Setup: Place the flask in a sand bath and heat the mixture to 210-230 °C under a gentle stream of nitrogen.

-

Reaction Monitoring: Maintain the temperature and stir the molten mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Workup and Purification: After cooling to room temperature, triturate the solid reaction mass with chloroform (3 x 50 mL). Combine the chloroform extracts and filter to remove the copper residues. Wash the filtrate with a 10% aqueous ammonia solution (2 x 50 mL) to remove any remaining copper salts, followed by a wash with brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound via the Ullmann condensation.

Chiral Resolution of this compound Atropisomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of biaryl atropisomers.[6][7]

Experimental Protocol:

-

System Preparation: Use an HPLC system equipped with a UV detector. The chiral stationary phase of choice is a Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be adjusted to achieve baseline separation. For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine (0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm

-

Injection volume: 10 µL

-

-

Data Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Caption: Experimental workflow for the chiral resolution of this compound atropisomers by HPLC.

Characterization of Atropisomers by NMR with a Chiral Solvating Agent

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) is a valuable method for determining the enantiomeric purity of a sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.[8][9]

Experimental Protocol:

-

Sample Preparation: In an NMR tube, dissolve a known quantity of the enantiomerically enriched or racemic this compound (approximately 5 mg) in a suitable deuterated solvent (e.g., CDCl3, 0.5 mL).

-

Addition of CSA: Add a chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a chiral phosphoric acid, to the NMR tube. The optimal molar ratio of CSA to analyte typically ranges from 1:1 to 5:1 and should be determined empirically.

-

NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the mixture.

-

Spectral Analysis: In the presence of the CSA, the signals of corresponding protons in the two atropisomers of this compound will be split into two separate signals. The protons in the vicinity of the C1-C1' bond and the nitrogen atoms are often the most affected. The enantiomeric excess can be determined by integrating the corresponding separated signals.

Caption: Logical workflow for the determination of enantiomeric excess of this compound using NMR with a chiral solvating agent.

Applications in Asymmetric Catalysis and Drug Development

The C2-symmetric and chiral nature of this compound and its derivatives make them highly effective ligands in asymmetric catalysis.[10] The N,N'-dioxide derivatives, in particular, have shown considerable promise as catalysts in a variety of enantioselective transformations.[1] These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

In the realm of drug development, the isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities.[11][12] The atropisomeric nature of this compound derivatives introduces an additional layer of structural diversity and specificity that can be exploited in drug design. For instance, a series of methoxy-substituted biisoquinoline imidazolium compounds have been synthesized and evaluated for their potential as chemotherapeutic agents for triple-negative breast cancers, with some derivatives showing significant growth inhibitory effects.[13] The distinct three-dimensional arrangement of the two isoquinoline rings in the different atropisomers can lead to differential binding affinities and selectivities for biological targets, a crucial consideration in modern drug discovery.

References

-

Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Xia & He Publishing Inc.[Link]

-

Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. National Institutes of Health.[Link]

-

The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis. PubMed.[Link]

-

Novel 1,1'-bisisoquinolines : synthesis, resolution and application in asymmetric catalysis. Nanyang Technological University.[Link]

-

Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. ResearchGate.[Link]

-

The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. ResearchGate.[Link]

-

The DFT study on racemisation of atropisomeric biaryls. Growing Science.[Link]

-

Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. National Institutes of Health.[Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI.[Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit.[Link]

-

1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. National Institutes of Health.[Link]

-

NMR Chiral solvating agents. ResearchGate.[Link]

-

1,1′-Bi-isoquinoline: a chiral bidentate N-donor ligand with C2-symmetry; formation of optically active complexes with high chiral recognition. Royal Society of Chemistry.[Link]

-

(PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. ResearchGate.[Link]

-

Atropisomerism in bi-1,2,3-triazoles: Detection by 1H NMR using chiral shift reagents and torsional barriers calculations. ResearchGate.[Link]

-

Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Royal Society of Chemistry.[Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI.[Link]

-

Ullmann Reaction. sathee jee.[Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

-

Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer.[Link]

-

Ullmann Reaction. Organic Chemistry Portal.[Link]

-

(PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate.[Link]

-

Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Institutes of Health.[Link]

-

Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health.[Link]

-

C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate.[Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.[Link]

-

(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate.[Link]

-

One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journals.[Link]

-

isoquinoline-synthesis Research Articles - Page 2. R Discovery.[Link]

Sources

- 1. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1′-Bi-isoquinoline: a chiral bidentate N-donor ligand with C2-symmetry; formation of optically active complexes with high chiral recognition - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 1,1'-Biisoquinoline

Introduction

Within the vast and intricate world of heterocyclic chemistry, the isoquinoline scaffold holds a place of prominence, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The dimerization of this fundamental unit into 1,1'-biisoquinoline (biiq) introduces a fascinating layer of stereochemical complexity and unique coordination properties that have captured the attention of chemists for decades.[3] This technical guide provides a comprehensive exploration of the discovery, historical development, and evolving applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational synthetic methodologies, the intriguing phenomenon of atropisomerism, and the subsequent application of this unique molecule as a versatile ligand in coordination chemistry and catalysis.

The Genesis of a Unique Dimer: Discovery and Early Synthesis

The first documented synthesis of this compound was achieved through a classic Ullmann condensation reaction.[3] This seminal work involved the high-temperature reaction of 1-bromoisoquinoline with copper metal, paving the way for the exploration of this novel heterocyclic dimer.[3]

Classical Ullmann Condensation: The First Synthesis

The pioneering synthesis, while groundbreaking, was characterized by harsh reaction conditions and modest yields.

Experimental Protocol: Classical Ullmann Synthesis of this compound [3]

-

Reactants: 1-bromoisoquinoline and copper powder.

-

Solvent: Typically, a high-boiling point solvent or neat conditions are used.

-

Temperature: The reaction mixture is heated to high temperatures, often in the range of 210–230 °C.[3]

-

Reaction: The copper metal facilitates the reductive coupling of two molecules of 1-bromoisoquinoline.

-

Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic components. The product is then isolated and purified, typically by chromatography, to yield this compound.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the carbon-carbon bond formation on the copper surface. Copper's role is to act as both a catalyst and a reductant in this process. The choice of a high-boiling solvent or neat conditions is dictated by the required reaction temperature.

Evolution of Synthetic Methodologies

While the Ullmann reaction marked the entry of this compound into the chemical literature, the quest for more efficient and milder synthetic routes has led to the development of several alternative methods. These modern approaches offer improved yields, greater functional group tolerance, and more accessible reaction conditions.

Oxidative Dimerization of Isoquinoline

A significant advancement in the synthesis of this compound came with the development of oxidative dimerization methods. These reactions proceed via the deprotonation of isoquinoline followed by oxidation of the resulting anion.

Experimental Protocol: Oxidative Dimerization using LDA/HMPA [3]

-

Reactants: Isoquinoline, Lithium diisopropylamide (LDA), and Hexamethylphosphoramide (HMPA).

-

Solvent: Diethyl ether.

-

Procedure: a. A solution of isoquinoline in diethyl ether is cooled to a low temperature (e.g., -78 °C). b. A solution of LDA is added dropwise to deprotonate the isoquinoline at the C1 position, forming the 1-isoquinolyl anion. c. HMPA is added to the reaction mixture. d. The reaction is allowed to warm to room temperature and stirred for a specified period, during which the oxidative coupling occurs.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The this compound is then purified by chromatography.

Trustworthiness of the Protocol: This method is self-validating as the formation of the desired product can be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, Mass Spectrometry). The reported yields for this method range from 35-55%.[3]

Modern Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of biaryl compounds, and this compound is no exception. Nickel and Palladium-catalyzed cross-coupling reactions of 1-haloisoquinolines have emerged as highly efficient and versatile methods.[3][4]

Table 1: Comparison of Key Synthetic Routes to this compound

| Synthetic Method | Key Reagents | Typical Yields | Reaction Conditions |

| Ullmann Reaction | 1-bromo-isoquinoline, Cu | <10% | High temperature (210–230 °C) |

| Oxidative Dimerization | Isoquinoline, LDA, HMPA | 35–55% | Low to ambient temperature |

| Ni-catalyzed Coupling | 1-haloisoquinolines, Zn, NiBr₂(PPh₃)₂ | Generally good to excellent | Mild conditions |

| Pd-catalyzed Coupling | 1-haloisoquinolines, In, Pd(PPh₃)₄ | Generally good to excellent | Mild conditions |

A Molecule with a Twist: The Atropisomerism of this compound

A defining feature of this compound is its axial chirality, a consequence of hindered rotation around the C1-C1' single bond.[3][5] This phenomenon, known as atropisomerism, arises from the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the isoquinoline rings. This steric clash forces the two isoquinoline moieties to adopt a non-planar conformation, resulting in two stable, non-superimposable mirror-image isomers (enantiomers).

Caption: The (M) and (P) enantiomers of this compound arising from hindered rotation.

The ability to resolve these enantiomers has opened up avenues for their use in asymmetric catalysis.

Coordination Chemistry and Applications

This compound is a bidentate nitrogen donor ligand, analogous to the well-studied 2,2'-bipyridine and 1,10-phenanthroline.[3] However, its inherent chirality and non-planar structure impart unique stereochemical properties to its metal complexes.

A Chiral Ligand in Coordination Chemistry

The coordination of this compound to a metal center creates additional stereogenic centers, leading to the formation of complex diastereomeric mixtures.[3] The stereochemistry of the resulting metal complexes is influenced by the chirality of the biiq ligand.

Caption: Workflow from ligand synthesis to application in asymmetric catalysis.

Catalytic Applications: The Rise of the N,N'-Dioxides

While the coordination chemistry of this compound itself is rich, a significant area of application has emerged from its N,N'-dioxide derivatives. These derivatives are readily prepared by the oxidation of the parent biiq.[3][5]

Experimental Protocol: Synthesis of this compound N,N'-dioxide [3]

-

Reactants: this compound and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid.

-

Solvent: A suitable organic solvent like dichloromethane (DCM) or chloroform.

-

Procedure: a. This compound is dissolved in the solvent. b. The oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). c. The reaction is monitored by TLC until completion.

-

Workup and Purification: The reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is dried, and the solvent is removed to yield the N,N'-dioxide, which can be further purified by recrystallization or chromatography.

Resolved, enantiopure this compound N,N'-dioxides have proven to be effective as enantioselective organic catalysts in a variety of reactions.[3][6] Furthermore, palladium complexes of these N,N'-dioxides have shown catalytic activity in Suzuki cross-coupling and hydroarylation reactions.[6]

Future Outlook

The journey of this compound, from its initial synthesis via a high-temperature Ullmann reaction to its current status as a sophisticated chiral ligand and catalyst, is a testament to the continuous evolution of synthetic and catalytic chemistry. The unique stereochemical properties conferred by its atropisomerism will undoubtedly continue to inspire the design of novel asymmetric catalysts and functional materials. As our understanding of its coordination behavior deepens, we can anticipate the emergence of new applications in areas ranging from materials science to medicinal chemistry, where the precise three-dimensional arrangement of molecules is paramount.

References

-

Constable, E. C., Hartshorn, R. M., & Housecroft, C. E. (2021). 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. Molecules, 26(6), 1584. [Link]

-

Case, F. H. (1952). THE PREPARATION OF 1,1'- AND 3,3'-BIISOQUINOLINE. The Journal of Organic Chemistry, 17(3), 471–475. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 333903, this compound. Retrieved from [Link]

-

Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]

-

Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-931. [Link]

-

Utkin, P. A., et al. (2021). Synthesis and catalytic activity of a complex of 1,1´-bis-isoquinoline N,N´-dioxide with PdCl2. Mendeleev Communications, 31(5), 655-657. [Link]

-

Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1). [Link]

-

Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

-

Constable, E. C., Hartshorn, R. M., & Housecroft, C. E. (2021). 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. ResearchGate. [Link]

-

Timeline showing the number of papers published on the synthesis of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug testing and analysis, 3(6), 337–344. [Link]

-

Scherf, M., et al. (2004). Convergent Synthesis of 1,1′-Biisoquinolines Tethered to Calamitic Subunits. Synthesis, 2004(12), 1937-1944. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1'-Biisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of 1,1'-biisoquinoline, a key heterocyclic compound of interest in coordination chemistry and drug development. The unique structural and electronic properties of this C2-symmetric chiral ligand necessitate a thorough understanding of its spectroscopic signatures. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy to provide a holistic view of the molecule, grounded in field-proven insights and authoritative references.

Introduction: The Significance of this compound

This compound is a bidentate nitrogen donor ligand belonging to the heterocyclic diimine family. Its structure, featuring two isoquinoline units connected by a C1-C1' single bond, gives rise to atropisomerism due to hindered rotation around this bond. This inherent chirality makes it a valuable ligand in asymmetric catalysis and the development of novel therapeutic agents. A precise characterization of its spectroscopic properties is paramount for quality control, reaction monitoring, and understanding its coordination behavior with metal centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic structure of this compound. The absorption spectrum reveals π-π* and n-π* transitions within the aromatic system.

Experimental Protocol: UV-Vis Spectrum Acquisition

A robust protocol for acquiring the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent, such as ethanol, at a concentration of approximately 1 mg/mL. From this stock, prepare a dilution to a final concentration in the range of 10-50 µM. The choice of ethanol is strategic as it is a polar protic solvent that is transparent in the UV-Vis region of interest and is a common solvent for this class of compounds.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum of the solvent (ethanol) in both the sample and reference cuvettes to correct for any solvent absorption.

-

Spectrum Acquisition: Record the absorption spectrum of the this compound solution from 200 to 400 nm.

Data and Interpretation

The electronic absorption spectrum of this compound in ethanol exhibits several distinct maxima, which are indicative of the complex electronic transitions within the coupled isoquinoline rings.[1]

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Tentative Assignment |

| 218 | 77,900 | π → π* transition |

| 274 | 7,370 | π → π* transition |

| 284 | 6,920 | π → π* transition |

| 312 | 6,480 | π → π* transition |

| 324 | 9,430 | n → π* transition |

The high molar absorptivity of the band at 218 nm is characteristic of a high-energy π → π* transition. The multiple bands in the 270-325 nm region are a result of the extended conjugation and the specific electronic environment of the biisoquinoline system. The band at 324 nm is likely associated with an n → π* transition involving the nitrogen lone pairs.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of the this compound molecule. The spectrum is expected to be complex due to the large number of vibrational degrees of freedom.

Experimental Protocol: FTIR Spectrum Acquisition

A standard protocol for obtaining the Fourier-transform infrared (FTIR) spectrum is as follows:

-

Sample Preparation: For a solid sample, the KBr pellet method is preferred for high-resolution spectra. Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis of the solid sample.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 900-675 | Strong | C-H out-of-plane bending |

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1620 and 1400 cm⁻¹ will contain a series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the isoquinoline rings. The strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane C-H bending modes of the aromatic protons and are highly diagnostic for the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Experimental Protocol: NMR Spectra Acquisition

A detailed protocol for acquiring high-resolution NMR spectra is crucial for accurate interpretation:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted Data and Interpretation

Although specific, fully assigned experimental NMR data for this compound were not found in the initial searches, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The molecule has a plane of symmetry, which simplifies the spectrum.

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). Due to the C2 symmetry, only six unique proton signals are expected. The protons closer to the nitrogen atoms (H3, H3' and H8, H8') will be the most deshielded and appear at the downfield end of the spectrum. Spin-spin coupling between adjacent protons will lead to characteristic splitting patterns (doublets, triplets, and multiplets).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine unique carbon atoms in the biisoquinoline framework. The carbons directly bonded to nitrogen (C1, C1', and C3, C3') will be significantly deshielded. The quaternary carbons will generally have weaker signals than the protonated carbons.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on an integrated workflow that combines the strengths of each spectroscopic technique.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the essential spectroscopic techniques for the comprehensive characterization of this compound. The UV-Vis spectrum provides key insights into its electronic properties, while IR and NMR spectroscopy are indispensable for confirming its molecular structure and functional groups. The provided protocols and expected data serve as a valuable resource for researchers working with this important class of chiral ligands. A complete experimental dataset, particularly for NMR and IR, from primary literature would be the definitive source for full characterization.

References

-

Constable, E. C.; Hartshorn, R. M.; Housecroft, C. E. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. Molecules2021 , 26(6), 1584. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Dai, L.; Zhou, Z.; Zhang, Y.; Ni, C.; Zhang, Z.; Zhou, Y. 1,1′-Bi-isoquinoline: a chiral bidentate N-donor ligand with C2-symmetry; formation of optically active complexes with high chiral recognition. J. Chem. Soc., Chem. Commun.1987 , 1760. [Link]

- Kauffmann, T.; Kosel, R.; Vogt, W. Synthese und Eigenschaften des 1,1'-Bi-isochinolins. Justus Liebigs Annalen der Chemie1964, 679(1), 47-59. (Note: This is the original source for the UV-Vis data, though the full text was not retrieved in the search).

-

NIST Chemistry WebBook. Isoquinoline. National Institute of Standards and Technology. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. (General reference for spectroscopic principles).

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.

-

ACD/Labs. NMR Databases. [Link]

-

Constable, E. C.; Hartshorn, R. M.; Housecroft, C. E. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. Molecules2021 , 26(6), 1584. [Link]

Sources

electronic and steric properties of 1,1'-biisoquinoline

An In-depth Technical Guide to the Electronic and Steric Properties of 1,1'-Biisoquinoline

Abstract

This compound (biiq) stands as a fascinating yet historically underutilized ligand within the extensive family of heterocyclic diimines. Unlike its planar counterparts, 2,2'-bipyridine and 1,10-phenanthroline, this compound possesses a unique structural feature: a sterically hindered C1-C1' bond that gives rise to atropisomerism, a form of axial chirality.[1][2] This inherent, non-planar geometry dictates its electronic properties, coordination behavior, and utility in asymmetric catalysis. This guide provides a comprehensive exploration of the fundamental steric and electronic characteristics of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural dynamics, spectroscopic and electrochemical signatures, synthetic methodologies, and applications, supported by detailed experimental protocols and authoritative references.

The Defining Feature: Steric Hindrance and Atropisomerism

The core of this compound's unique chemistry lies in its steric properties. The spatial arrangement of the two isoquinoline rings is not planar due to significant repulsive interactions between the nitrogen lone pairs and, more critically, the hydrogen atoms at the C8 and C8' positions.[1] This steric clash forces the molecule to adopt a twisted conformation, creating a chiral axis along the C1-C1' single bond.

The Concept of Atropisomerism

Atropisomers are stereoisomers that result from hindered rotation around a single bond.[3][4] This phenomenon, first experimentally observed by Christie and Kenner in 1922 with substituted biphenyls, is a distinct form of axial chirality.[1][3] For a molecule to exhibit stable atropisomerism, the energy barrier to rotation must be high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature.

In this compound, this restricted rotation leads to the existence of two non-superimposable, mirror-image enantiomers, designated as (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity).[1][2]

Conformational Dynamics and Racemization

Each enantiomer of this compound can exist in two primary conformations: syn and anti, defined by the N-C-C-N torsion angle. The interconversion between the (P) and (M) enantiomers, or racemization, can theoretically proceed through a planar transition state in either a syn or anti arrangement.

-

Syn-pathway: Requires the H8 and H8' atoms to pass by each other, resulting in a very high energy barrier (estimated at 163 kJ mol⁻¹).[1]

-

Anti-pathway: Allows the H8 and H8' atoms to rotate away from each other, presenting a much lower energy barrier (estimated at 41.84 kJ mol⁻¹).[1]

Consequently, racemization occurs almost exclusively via the anti pathway.[1][2]

Sources

- 1. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1,1'-Biisoquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the this compound scaffold, a unique and often underutilized class of heterocyclic diimine ligands. Moving beyond a simple recitation of facts, we delve into the fundamental principles that govern the synthesis, stereochemistry, and application of these versatile molecules. Our focus is on providing actionable insights and robust methodologies to empower researchers in catalysis, medicinal chemistry, and materials science.

The this compound Core: A Study in Axial Chirality and Coordination Potential

The this compound (biiq) scaffold is a bidentate nitrogen donor ligand, belonging to the same broad family as the ubiquitous 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen).[1][2] However, unlike its planar cousins, the this compound core possesses a defining structural feature: atropisomerism.[1][3]

Atropisomerism arises from hindered rotation around the C1-C1' single bond.[2] This restriction is a direct consequence of steric repulsion between the hydrogen atoms at the 8 and 8' positions, as well as interactions involving the nitrogen lone pairs.[1] This steric clash forces the two isoquinoline rings into a non-planar, helical conformation, creating a chiral axis. The result is a molecule that exists as a pair of stable, non-superimposable mirror images (enantiomers), even in the absence of a traditional stereocenter.[2] This inherent, tunable chirality is the foundation of its utility in asymmetric synthesis and chiral recognition.[1][4]

The coordination behavior of this compound is also dictated by this non-planar geometry. When it chelates to a metal center, the ligand imposes a distorted coordination sphere, which can have profound implications for the catalytic activity and stereoselectivity of the resulting metal complex.[1]

Strategic Synthesis of the this compound Scaffold

The construction of the this compound core is primarily achieved through two robust strategies: the coupling of 1-haloisoquinolines and the oxidative dimerization of isoquinoline itself. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Homocoupling of 1-Haloisoquinolines: The Ullmann Reaction

The Ullmann reaction, a classical copper-mediated coupling of aryl halides, remains a cornerstone for synthesizing symmetrical 1,1'-biisoquinolines.[5][6][7] The reaction typically involves heating a 1-haloisoquinoline (most commonly 1-bromoisoquinoline) with copper powder at high temperatures.[5][7][8]

The causality behind this choice is rooted in the mechanism. Copper(I) species are believed to form an organocopper intermediate, which then engages in a process of oxidative addition and reductive elimination to forge the C1-C1' bond.[8][9] While effective, the classic Ullmann conditions can be harsh and may not be suitable for sensitive substrates.[6]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Modern cross-coupling methodologies offer milder and more versatile alternatives. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for this purpose.[10][11] In this context, 1-haloisoquinoline can be coupled with an isoquinoline-1-boronic acid or ester, or a homocoupling of the 1-haloisoquinoline can be induced. This palladium-catalyzed approach offers broader functional group tolerance and generally proceeds under much milder conditions than the Ullmann reaction.[12][13]

Oxidative Dimerization of Isoquinolines

Direct dimerization of the parent isoquinoline ring offers an alternative, atom-economical route. Various reagent systems can achieve this transformation, including lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) or, more efficiently, with MgCl(TMP) (where TMP is 2,2,6,6-tetramethylpiperidine).[1] These methods proceed via deprotonation at the C1 position to form a nucleophilic isoquinoline anion, which then undergoes oxidative coupling.

Table 1: Comparison of Key Synthetic Routes to the this compound Core

| Method | Precursors | Key Reagents | Typical Conditions | Advantages | Limitations | Reference(s) |

| Ullmann Coupling | 1-Bromoisoquinoline | Copper powder | High temp. (200-230°C) | Simple, good for symmetrical products | Harsh conditions, erratic yields | [5],[14],[6] |

| Suzuki-Miyaura Coupling | 1-Haloisoquinoline, Isoquinoline-1-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 80-100°C | Mild conditions, high functional group tolerance | Requires boronic acid precursor | [12],[10],[13] |

| Oxidative Dimerization | Isoquinoline | MgCl(TMP) or LDA/HMPA | Varies (e.g., RT) | Atom economical, direct | Can have moderate yields, requires strong base | [1] |

Mastering Atropisomerism: Resolution and Stereochemical Control

The axial chirality of 1,1'-biisoquinolines is their most compelling feature for applications in asymmetric catalysis. However, synthesis typically produces a racemic mixture of the two atropisomers. The separation of these enantiomers, or their asymmetric synthesis, is a critical step.

The racemization of this compound involves rotation around the C1-C1' bond. This process can proceed through a planar syn conformation (where the nitrogen atoms are on the same side) or a planar anti conformation. The rotation through the anti conformation is energetically favored as it avoids the severe steric clash between the H8 and H8' atoms.[2]

Resolution of the racemic mixture is often achieved through covalent derivatization with a chiral auxiliary. For example, in partially reduced tetrahydro-1,1'-biisoquinolines, the secondary amine can react with a chiral isocyanate (e.g., α-methylbenzyl isocyanate) to form diastereomeric urea derivatives.[15] These diastereomers possess different physical properties and can be separated by standard techniques like column chromatography or recrystallization. Subsequent cleavage of the auxiliary group regenerates the enantiopure ligand.[15]

Applications in Asymmetric Catalysis and Coordination Chemistry

As chiral bidentate ligands, 1,1'-biisoquinolines are highly effective in asymmetric catalysis, particularly in reactions involving transition metals like palladium.[4] The fixed, non-planar chelation forces a specific geometry upon the metal center, creating a well-defined chiral pocket that can influence the stereochemical outcome of a reaction.

This principle is analogous to the function of renowned ligands like BINAP ([1,1'-binaphthalene]-2,2'-diylbis(diphenylphosphane)).[1] In both cases, the axial chirality of the ligand backbone is transferred to the catalytic site. Enantiopure this compound derivatives have been successfully employed as ligands in various asymmetric C-C bond forming reactions.[15]

Table 2: Selected Applications of this compound Derivatives in Catalysis

| Derivative/Complex | Reaction Type | Key Features | Reference(s) |

| Enantiopure Tetrahydro-1,1'-bisisoquinolines | Asymmetric C-C bond formation | Ligand for various metal-catalyzed reactions | [15] |

| This compound N,N'-dioxide-PdCl₂ | Suzuki cross-coupling, Hydroxyarylation | Effective catalyst for C-C and C-O bond formation | [1] |

| Chiral this compound-Palladium Complexes | Chiral Recognition | High degree of chiral recognition between ligand and metal precursor | [4] |

Expanding the Scaffold: Key Analogues and Their Synthesis

The utility of the this compound core can be expanded through chemical modification, leading to analogues with distinct properties and applications.

This compound N,N'-Dioxides

Oxidation of the parent this compound with reagents like meta-chloroperoxybenzoic acid (m-CPBA) readily yields the corresponding N,N'-dioxide.[1] These N-oxides are not merely derivatives; they are a distinct class of configurationally stable, enantioselective organocatalysts. Their resolved atropisomers have found applications in a range of organic transformations.[1]

Partially Reduced Analogues

The synthesis of partially reduced analogues, such as 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline, can be achieved through a classical double Bischler-Napieralski reaction followed by reduction.[15][16] These flexible, chiral diamine structures offer different coordination geometries and have been explored as ligands and synthetic intermediates.

Transformation to Phenanthridines via Pschorr Cyclization

The this compound framework can be viewed as a precursor to the phenanthridine ring system, a scaffold found in numerous biologically active compounds.[17][18] The Pschorr cyclization provides a pathway for this transformation.[19][20] This reaction involves the diazotization of an appropriately positioned amino group, followed by a copper-catalyzed intramolecular radical cyclization that forges the final ring, extruding N₂ gas in the process.[20][21] This synthetic link highlights the broader utility of biisoquinolines as intermediates in the synthesis of complex N-heterocycles.

Perspectives in Medicinal Chemistry

The isoquinoline core is considered a "privileged structure" in medicinal chemistry, forming the basis for a wide range of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[22][23] The unique, three-dimensional, and chiral nature of the this compound scaffold makes it an intriguing and underexplored template for drug discovery. Its rigid, well-defined conformation can facilitate high-affinity binding to biological targets, while the potential for stereospecific interactions could lead to improved potency and reduced off-target effects.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and application of this compound derivatives.

Protocol 1: Synthesis of this compound via Ullmann Coupling

(Adapted from Case, F. H., J. Org. Chem. 1952)[5][14]

Objective: To synthesize the parent this compound scaffold from 1-bromoisoquinoline.

Materials:

-

1-Bromoisoquinoline

-

Copper powder, activated

-

Dry, high-boiling point solvent (e.g., Dimethylformamide, DMF)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for high-temperature reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere, add 1-bromoisoquinoline (1.0 equiv).

-

Reagent Addition: Gradually add activated copper powder (1.5-2.0 equiv) to the flask with stirring.

-

Heating: Heat the reaction mixture to 210-230 °C in a sand or oil bath.[5] The reaction is typically run neat or in a minimal amount of a high-boiling solvent like DMF.[7]

-

Monitoring: Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot.

-

Workup: Cool the reaction mixture to room temperature. Add a suitable organic solvent (e.g., hot benzene or toluene) and boil the mixture to extract the product from the copper residue.

-

Purification: Filter the hot solution to remove copper and copper salts. Wash the residue thoroughly with the hot solvent. Combine the filtrates, concentrate under reduced pressure, and purify the resulting solid by recrystallization (e.g., from benzene or ethanol) to yield this compound as a crystalline solid.

Self-Validation: The success of the reaction is confirmed by the disappearance of the 1-bromoisoquinoline starting material and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

(Generalized Protocol)[12][24]

Objective: To synthesize a substituted biaryl compound using a this compound-based ligand.

Materials:

-

Aryl Halide (e.g., 6-Bromoisoquinoline, 1.0 equiv)[12]

-

Boronic Acid or Ester (1.2 equiv)

-

Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

-

This compound Ligand (1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).[12]

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the palladium source and the this compound ligand in a small amount of the reaction solvent and stir for 10-15 minutes to allow for complex formation.

-

Reagent Addition: Add the solvent to the main flask, followed by the catalyst solution.

-

Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Heating: Seal the flask and place it in a preheated oil bath (typically 80-100 °C). Stir vigorously for the required time (2-24 hours).[12]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness through Causality: The inert atmosphere is critical because oxygen can oxidize the Pd(0) active catalyst, rendering it inactive. The base is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[10] The this compound ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and accelerates the rate-limiting oxidative addition step.

References

- 1. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,1'-Biisoquinolines-Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1′-Bi-isoquinoline: a chiral bidentate N-donor ligand with C2-symmetry; formation of optically active complexes with high chiral recognition - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]

- 19. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 21. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]

- 22. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

chirality and axial chirality in 1,1'-biisoquinoline

An In-Depth Technical Guide to Chirality and Axial Chirality in 1,1'-Biisoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

Axially chiral biaryls are cornerstones of modern asymmetric synthesis and medicinal chemistry, serving as privileged scaffolds for chiral ligands, catalysts, and pharmacologically active molecules.[1][2] Among these, this compound (biiq) represents a unique and compelling class of C₂-symmetric, bidentate nitrogen donor ligands.[3][4] Their structure features a chiral axis defined by the C1–C1′ bond, where steric hindrance restricts free rotation, giving rise to stable, separable enantiomers known as atropisomers.[3] This guide provides a comprehensive technical overview of the fundamental principles of axial chirality as manifested in the this compound system. We will explore the key synthetic routes to the biiq scaffold, detail methodologies for the resolution of its enantiomers, and discuss its applications as a chiral ligand in asymmetric catalysis and its relevance in the broader context of drug development.

Fundamental Principles: From Central to Axial Chirality

Chirality, or "handedness," is a fundamental property of three-dimensional asymmetry that is critical in pharmacology and materials science.[5][6] While the most common form of chirality in organic molecules is point chirality, centered on an asymmetric carbon atom (a stereocenter), axial chirality represents a distinct case where the chirality arises from a non-planar arrangement of groups around a chiral axis.[7]

Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[3] This phenomenon is most frequently observed in biaryl systems, where bulky substituents in the ortho positions of the two aryl rings create a significant energy barrier to rotation, effectively "locking" the molecule into one of two non-superimposable, mirror-image conformations (enantiomers).[3][7] The this compound scaffold is a classic example of atropisomerism. Steric interactions between the hydrogen atoms at the C8 and C8' positions, as well as the nitrogen lone pairs, force the two isoquinoline rings into a non-planar, helical arrangement.[3][4]

The nomenclature for axial chirality extends the Cahn-Ingold-Prelog (CIP) priority rules. By viewing the molecule along the chiral axis, the substituents on the "near" ring are assigned higher priority than those on the "far" ring. The sequence of priorities then determines the stereochemical descriptor as either (Rₐ) or (Sₐ).[7] An alternative and IUPAC-recommended system uses the descriptors (P) for plus (right-handed helix) and (M) for minus (left-handed helix).[3]

Figure 1: Atropisomerism in this compound.

Synthesis of the this compound Scaffold

The preparation of racemic this compound and its derivatives is a crucial first step towards obtaining enantiopure materials. Several synthetic strategies have been developed, with the most common being transition-metal-catalyzed cross-coupling reactions and oxidative dimerizations.[3]

Coupling of 1-Haloisoquinolines

The Ullmann reaction, a classical method involving the coupling of 1-haloisoquinolines (typically 1-bromo- or 1-chloroisoquinoline) with copper metal at high temperatures, was one of the first reported syntheses.[3] However, the harsh conditions limit its applicability. Modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, offer milder conditions and broader functional group tolerance, making them more versatile for synthesizing substituted biisoquinolines.

Oxidative Dimerization of Isoquinoline

Oxidative dimerization provides a more direct route from the parent isoquinoline. Various reagents can effect this transformation, with yields being highly dependent on the specific conditions employed.[3]

| Method | Reagents/Catalyst | Typical Yield | Reference |

| Ullmann Coupling | 1-Bromo-isoquinoline, Copper | ~10% | [3] |

| Oxidative Dimerization | Isoquinoline, LDA/HMPA | 35-55% | [3] |

| Oxidative Dimerization | Isoquinoline, MgCl(TMP) | 87% | [3] |

| Bischler-Napieralski | Double Bischler-Napieralski | Variable | [8] |

Table 1: Comparison of common synthetic routes to the this compound core.

Bischler-Napieralski Reaction

For partially reduced derivatives, such as 1,2,3,4-tetrahydro-1,1'-biisoquinolines, a classical double Bischler-Napieralski reaction followed by reduction is a viable pathway.[8][9] This approach allows for the construction of more complex and substituted scaffolds.

Resolution of Enantiomers: Isolating the Atropisomers

The isolation of single enantiomers from a racemic mixture is paramount for their application in asymmetric catalysis and drug development.[10] Attempts to resolve the parent this compound via classical diastereomeric salt formation with chiral acids like tartaric acid were unsuccessful due to rapid racemization in solution.[3] However, several effective strategies have been developed for its derivatives.

Covalent Derivatization with a Chiral Auxiliary

A robust method involves the reaction of a racemic biisoquinoline derivative with an enantiopure chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard techniques like column chromatography or recrystallization.

Protocol: Resolution of Tetrahydro-1,1'-biisoquinoline [8]

-